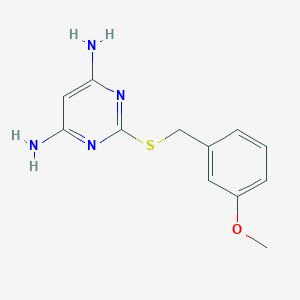

2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidines, including 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine, involves various methods. One common approach is the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Scientific Research Applications

Antitumor Activity: Synthesized pyrimidine derivatives, including those similar to 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine, have been studied for their antitumor properties. A study conducted by Grigoryan et al. (2008) investigated the antitumor properties of certain 5-(4-alkoxybenzyl)pyrimidines, indicating the potential of these compounds in cancer research (Grigoryan et al., 2008).

Antibacterial and Antifungal Activities: Khan et al. (2015) conducted a study on the antibacterial and antifungal activities of new pyrimidine derivatives, demonstrating significant activity against various bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Khan et al., 2015).

Synthesis and Structural Analysis: A study by Vicentes et al. (2019) focused on the synthesis of amino-substituted benzimidazole-pyrimidine hybrids, offering insights into the molecular and supramolecular structures of such compounds. This research contributes to the understanding of the chemical properties and potential applications of pyrimidine derivatives (Vicentes et al., 2019).

Larvicidal Activity: Gorle et al. (2016) synthesized a series of pyrimidine derivatives and evaluated their larvicidal activity. This indicates potential applications in pest control and insecticide development (Gorle et al., 2016).

Antiviral Activity: Hocková et al. (2003) explored the antiviral activities of certain pyrimidine derivatives, including inhibitory effects against retroviruses such as HIV. This suggests potential applications in antiviral drug development (Hocková et al., 2003).

Anticancer Activity: Huang et al. (2020) synthesized and evaluated the antiproliferative activity of a pyrimidine derivative against various cancer cell lines, indicating potential applications in cancer treatment (Huang et al., 2020).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been shown to influence the canonical wnt/β-catenin pathway .

Pharmacokinetics

The compound’s predicted properties include a melting point of 303-304℃, a boiling point of 3269±220 °C, and a density of 1283±006 g/cm3 .

Result of Action

It’s worth noting that pyrimidine derivatives have been shown to suppress inflammation in surface tlr-engaged primary human monocytes .

Biochemical Analysis

Biochemical Properties

2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a Janus kinase 3 (JAK3) inhibitor . The interaction with JAK3 involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can affect various signaling pathways that rely on JAK3, such as the JAK-STAT pathway, which is crucial for cell growth and immune function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting JAK3, this compound can alter the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses . These changes can affect cell proliferation, differentiation, and apoptosis, making this compound a valuable tool for studying these processes in various cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of JAK3, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets in the JAK-STAT pathway, leading to altered gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of JAK3 and other targets, resulting in prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of JAK3 and other targets . High doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for research purposes .

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-17-9-4-2-3-8(5-9)7-18-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRFTCMSGJLFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326171 | |

| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201186 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

356100-04-4 | |

| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

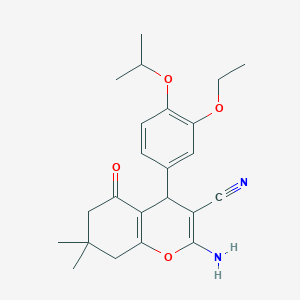

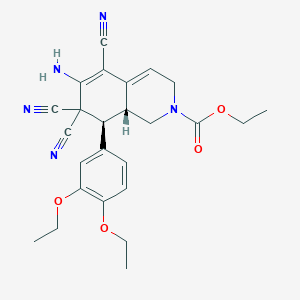

![6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459273.png)

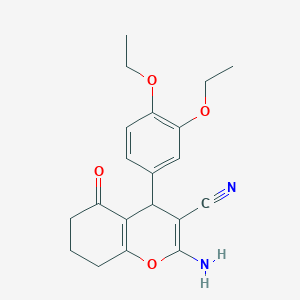

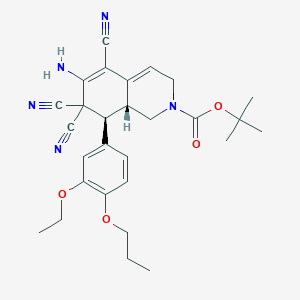

![2-amino-4-(3-methoxy-4-propoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459280.png)

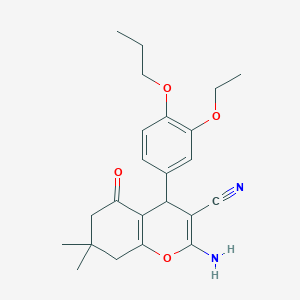

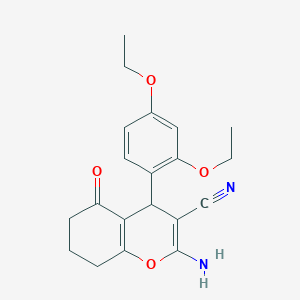

![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459285.png)

![4-Amino-5-(4-bromobenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459286.png)

![5-(Adamantane-1-carbonyl)-4-amino-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile](/img/structure/B459287.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459291.png)

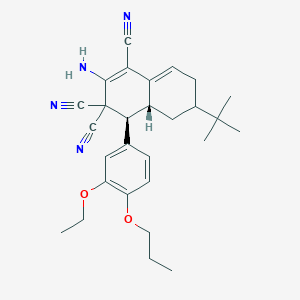

![2-amino-4-(3-ethoxy-4-propan-2-yloxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B459295.png)